Cas no 1342130-34-0 (2-amino-2-methyl-3-phenoxypropan-1-ol)

2-amino-2-methyl-3-phenoxypropan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-methyl-3-phenoxypropan-1-ol
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- インチ: 1S/C10H15NO2/c1-10(11,7-12)8-13-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3
- InChIKey: QDVNHPYUFZYZKI-UHFFFAOYSA-N
- ほほえんだ: C(O)C(N)(C)COC1=CC=CC=C1
2-amino-2-methyl-3-phenoxypropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1707907-0.25g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 0.25g |
$418.0 | 2023-09-20 | |
Enamine | EN300-1707907-0.1g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 0.1g |
$293.0 | 2023-09-20 | |
Enamine | EN300-1707907-1.0g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 1g |
$842.0 | 2023-06-04 | |
Enamine | EN300-1707907-0.05g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 0.05g |
$197.0 | 2023-09-20 | |
Enamine | EN300-1707907-2.5g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 2.5g |
$1650.0 | 2023-09-20 | |
Enamine | EN300-1707907-5.0g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 5g |
$2443.0 | 2023-06-04 | |
A2B Chem LLC | AX61630-5g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 5g |
$2607.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307071-1g |
2-Amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 98% | 1g |
¥8161.00 | 2024-08-09 | |
Enamine | EN300-1707907-10.0g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 10g |
$3622.0 | 2023-06-04 | |
Enamine | EN300-1707907-0.5g |
2-amino-2-methyl-3-phenoxypropan-1-ol |
1342130-34-0 | 95% | 0.5g |
$656.0 | 2023-09-20 |
2-amino-2-methyl-3-phenoxypropan-1-ol 関連文献
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
2-amino-2-methyl-3-phenoxypropan-1-olに関する追加情報
2-amino-2-methyl-3-phenoxypropan-1-ol
The compound 2-amino-2-methyl-3-phenoxypropan-1-ol (CAS No. 1342130-34-0) is a versatile organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines an amino group, a methyl group, and a phenoxy group attached to a propane backbone. The phenoxy group imparts aromatic stability and enhances the molecule's reactivity in certain chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antifungal agents.
One of the key features of 2-amino-2-methyl-3-phenoxypropan-1-ol is its ability to undergo various functional group transformations. For instance, the amino group can be easily alkylated or acetylated, enabling the construction of complex molecular architectures. The phenoxy group, on the other hand, can participate in nucleophilic aromatic substitutions or serve as a directing group for further modifications. These properties make it an invaluable building block in organic synthesis.
Recent advancements in green chemistry have also brought attention to this compound as a sustainable alternative in chemical manufacturing. Researchers have explored its use in catalytic asymmetric synthesis, where it serves as a chiral auxiliary to produce enantiomerically enriched products. This approach not only enhances the efficiency of the synthesis process but also aligns with the growing demand for environmentally friendly chemical practices.
In terms of biological activity, 2-amino-2-methyl-3-phenoxypropan-1-ol has shown promise as a precursor for developing drugs targeting bacterial infections. Studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against multidrug-resistant pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA). The phenoxy group plays a crucial role in modulating the molecule's pharmacokinetic properties, ensuring optimal bioavailability and efficacy.
The synthesis of 2-amino-2-methyl-3-phenoxypropan-1-ol typically involves multi-step processes that require precise control over reaction conditions. One common method involves the alkylation of phenols with appropriate amino alcohols, followed by purification techniques such as chromatography to isolate the final product. The development of more efficient synthetic routes remains an active area of research, with efforts focused on reducing waste and improving yield.
From an industrial perspective, this compound is widely used in the production of high-value intermediates for pharmaceuticals and agrochemicals. Its ability to act as both a nucleophile and an electrophile makes it highly versatile in diverse reaction environments. For instance, it can be employed in Michael addition reactions to form complex ring systems or serve as a starting material for constructing heterocyclic compounds.
In conclusion, 2-amino-2-methyl-3-phenoxypropan-1 ol (CAS No. 1342130 34 0) stands out as a critical intermediate in modern organic synthesis due to its unique structural features and broad applicability. With ongoing research uncovering new avenues for its use and optimization of synthetic methods, this compound is poised to play an even more significant role in advancing drug discovery and chemical innovation.
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